N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzothiazole ring, a nitro group, and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14-5-10-19-20(15(14)2)24-22(30-19)25(13-16-4-3-11-23-12-16)21(27)17-6-8-18(9-7-17)26(28)29/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKUNHGYHNQCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Ortho-Aminothiophenol Derivatives
A widely adopted method involves cyclizing 4,5-dimethyl-2-aminothiophenol with carboxylic acid derivatives. For example, reaction with 4-nitrobenzoyl chloride in dichloromethane at 0–5°C generates the intermediate 4-nitro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide. This step typically achieves yields of 68–72% when catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP). Side products, such as over-acylated species, are minimized by maintaining a pH of 7.5–8.0 through controlled addition of triethylamine.
Nitration Strategies
Introducing the nitro group at the para position of the benzamide ring requires careful regioselective control. Mixed nitric-sulfuric acid systems (1:3 v/v) at −10°C achieve >90% regioselectivity, while milder conditions using acetyl nitrate in acetic anhydride reduce side reactions like ring sulfonation. Post-nitration purification via silica gel chromatography with hexane:ethyl acetate (3:1) isolates the desired isomer with 85% recovery.
Functionalization with Pyridin-3-ylmethyl Group
Coupling the benzothiazole intermediate with pyridin-3-ylmethylamine represents the most critical and yield-sensitive step.
Nucleophilic Substitution Under Mitsunobu Conditions
The Mitsunobu reaction enables efficient N-alkylation using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF). This method achieves 78–82% yield by activating the benzothiazole’s secondary amine for nucleophilic attack by pyridin-3-ylmethyl bromide. However, stoichiometric phosphine oxide byproducts complicate purification, necessitating iterative washing with cold ether.
Palladium-Catalyzed Cross-Coupling
Recent advances employ Pd(PPh3)4 catalysts to mediate C–N bond formation between the benzothiazole and pyridine moieties. A patent-published protocol details:
- Reacting 4-nitro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide with (pyridin-3-yl)methylzinc bromide
- Using 2 mol% Pd(PPh3)4 in toluene at 110°C for 12 hours
- Yielding 89% product with <2% homo-coupling byproducts
This method’s superiority lies in its functional group tolerance and scalability, though zinc reagent preparation adds complexity.
Purification and Characterization Techniques
Chromatographic Separation
Final purification combines normal-phase and reverse-phase chromatography:
Spectroscopic Confirmation
Key spectral data validate successful synthesis:
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Comparative studies reveal tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in coupling steps, providing 12% higher yields due to improved reagent solubility. Elevated temperatures (>80°C) during pyridin-3-ylmethylation accelerate reaction rates but promote decomposition, necessitating precise thermal control.
Industrial-Scale Production
Continuous flow reactors address batch variability in large-scale synthesis:
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Coupling: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Heck coupling partners.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of halogen atoms or other substituents on the benzothiazole ring.
Coupling: Formation of biaryl or other complex structures.
Scientific Research Applications
Medicinal Chemistry
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide has been investigated for:
- Anti-inflammatory Properties : Studies suggest it may modulate pro-inflammatory cytokines and inhibit inflammatory pathways.
- Anticancer Activity : Preliminary studies indicate potential inhibition of cancer cell proliferation through apoptosis and cell cycle arrest mechanisms.
Biological Studies
The compound is used in studies to understand interactions with biological targets such as enzymes and receptors. It has shown significant cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent.
Pharmaceutical Development
This compound is explored as a lead candidate for developing new therapeutic agents due to its unique structural features that confer distinct biological activities.
Industrial Applications
This compound may be utilized in synthesizing other complex organic molecules for various industrial applications.
Target of Action
Benzothiazole derivatives are known for their broad biological activities, including:
- Antimicrobial Effects : Effective against both gram-negative and gram-positive bacteria.
Mode of Action
The compound exhibits potent antibacterial activity by disrupting bacterial cell membranes and has shown negligible hemolytic activity towards human red blood cells.
Biochemical Pathways
Benzothiazole derivatives interact with various enzymes and proteins, influencing cellular signaling pathways. They may bind to biomolecules leading to enzyme inhibition or activation and changes in gene expression.
In Vitro Studies
In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, with effectiveness varying across different types of cancer cells. For instance, one study highlighted its efficacy against breast cancer cells, where treatment resulted in a notable reduction in tumor size compared to control groups.
In Vivo Studies
Animal model studies support the potential therapeutic effects of the compound. In a mouse model of breast cancer, treatment with this compound led to significant tumor size reduction, indicating its promising role in cancer therapy.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound for various applications in research and industry.
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a benzothiazole ring , a nitro group , and a pyridinylmethyl moiety. The synthesis typically involves several key steps:
- Formation of the Benzothiazole Ring : This is achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
- Nitration : The resulting benzothiazole derivative is nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group.
- Coupling with Pyridine : The nitrated benzothiazole is coupled with a pyridine derivative through nucleophilic substitution, often utilizing potassium carbonate in dimethylformamide (DMF) as the solvent .
Pharmacological Properties
This compound has been investigated for various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its structural features allow it to interact with specific molecular targets implicated in cancer progression .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, possibly by modulating pro-inflammatory cytokines or inhibiting inflammatory pathways .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to interact with various enzymes and receptors involved in cellular signaling pathways .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
These results indicate that the compound's effectiveness varies across different types of cancer cells.
In Vivo Studies
Animal model studies have further supported the compound's potential therapeutic effects. For example, in a mouse model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
4. Conclusion and Future Directions
This compound shows promise as a lead compound for further development in medicinal chemistry due to its diverse biological activities. Ongoing research is focused on elucidating its mechanism of action and optimizing its pharmacological properties for potential therapeutic applications.
Future studies should aim at:
- Conducting detailed structure–activity relationship (SAR) analyses to identify more potent derivatives.
- Exploring combination therapies that enhance its anticancer effects while minimizing side effects.
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including condensation of benzo[d]thiazole derivatives with pyridinylmethyl precursors. Key steps include:
- Amide bond formation : Use coupling agents (e.g., EDC/HOBt) under anhydrous conditions to minimize hydrolysis .
- Nitro group introduction : Controlled nitration with HNO₃/H₂SO₄ at 0–5°C to prevent over-nitration .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound (>95% purity) .
- Critical parameters : Reaction time (8–12 hr), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to maximize yield (typically 40–60%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Core techniques :
- ¹H/¹³C NMR : Assign peaks for the dimethylbenzo[d]thiazole (δ 2.3–2.5 ppm for methyl groups) and pyridin-3-ylmethyl (δ 8.1–8.5 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- FTIR : Validate nitro (1520 cm⁻¹, asymmetric stretch) and amide (1650 cm⁻¹, C=O stretch) functional groups .
Q. How to design initial biological activity screening for this compound?
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) and ubiquitin ligases (e.g., Mdm2) based on structural analogs .
- Assays :
- In vitro enzyme inhibition : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) at 10 µM–1 nM concentrations .
- Cytotoxicity : Screen against cancer cell lines (e.g., HCT-116, MCF-7) via MTT assay, with IC₅₀ calculations .
- Controls : Include staurosporine (apoptosis inducer) and DMSO vehicle controls .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across assays?
- Case example : Discrepancies in Mdm2 inhibition (e.g., IC₅₀ = 50 nM in FP vs. 200 nM in TR-FRET) may arise from assay interference (e.g., compound fluorescence).
- Mitigation strategies :
- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
- Cellular target engagement : Employ CETSA (cellular thermal shift assay) to confirm target modulation in live cells .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., buffer composition) .
Q. What crystallographic strategies are recommended for structural determination?
- Data collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.5 Å) datasets .
- Structure solution :
- Phase determination : SHELXD for dual-space recycling (10,000 trials) to resolve heavy atom positions .
- Refinement : SHELXL with anisotropic displacement parameters and H-atom riding models. Typical R1 values: <5% for high-quality crystals .
Q. How to model the compound’s interaction with biological targets computationally?
- Docking protocols :
- Software : AutoDock Vina or Schrödinger Glide with OPLS4 force field .
- Grid setup : Center on catalytic sites (e.g., ATP-binding pocket for kinases) with 25 ų box size .
- MD simulations :
- Conditions : NAMD or GROMACS, explicit solvent (TIP3P water), 310 K, 1 atm, 100 ns trajectory .
- Analysis : Calculate binding free energy (MM-PBSA) and hydrogen bond occupancy (>50% for critical residues) .
Q. How to address poor solubility in aqueous buffers during in vitro assays?
- Formulation :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin (10% hydroxypropyl-β-CD) to enhance solubility .
- pH adjustment : Prepare stock solutions in PBS (pH 7.4) with sonication (30 min) .
- Solid-state analysis : Perform DSC/TGA to identify polymorphs with improved dissolution rates .
Q. How to design structure-activity relationship (SAR) studies for lead optimization?
- Key modifications :
- Nitro group replacement : Substitute with cyano or trifluoromethyl to modulate electron-withdrawing effects .
- Pyridinylmethyl substitution : Introduce halogens (F, Cl) at the 4-position to enhance hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
